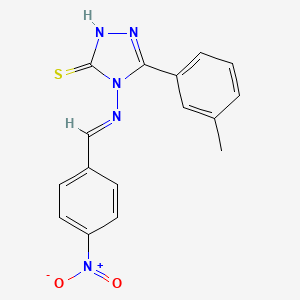
2-(4-Benzyl-1-piperazinyl)-N'-(3-hydroxybenzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Benzyl-1-piperazinyl)-N’-(3-hydroxybenzylidene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyl-1-piperazinyl)-N’-(3-hydroxybenzylidene)acetohydrazide typically involves the following steps:
Formation of the hydrazide: This can be achieved by reacting an appropriate acyl hydrazine with a benzyl piperazine derivative.
Condensation reaction: The hydrazide is then condensed with a 3-hydroxybenzaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzylidene moiety.
Reduction: Reduction reactions can occur at the hydrazide or piperazine rings.
Substitution: The benzyl group can be substituted with various functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation products: Quinones, carboxylic acids.
Reduction products: Amines, alcohols.
Substitution products: Halogenated derivatives, alkylated derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
類似化合物との比較
Similar Compounds
2-(4-Benzyl-1-piperazinyl)-N’-(3-hydroxybenzylidene)acetohydrazide analogs: Compounds with similar structures but different substituents.
Hydrazide derivatives: Compounds with the hydrazide functional group but different aromatic or aliphatic substituents.
Uniqueness
The uniqueness of 2-(4-Benzyl-1-piperazinyl)-N’-(3-hydroxybenzylidene)acetohydrazide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other hydrazide derivatives.
特性
分子式 |
C20H24N4O2 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H24N4O2/c25-19-8-4-7-18(13-19)14-21-22-20(26)16-24-11-9-23(10-12-24)15-17-5-2-1-3-6-17/h1-8,13-14,25H,9-12,15-16H2,(H,22,26)/b21-14+ |
InChIキー |
PAULTJLCXCBRGJ-KGENOOAVSA-N |
異性体SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC(=CC=C3)O |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12046634.png)
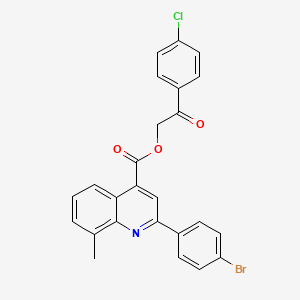

![N-(4-bromophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046649.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3-thiazole hydrobromide](/img/structure/B12046650.png)
![3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12046654.png)
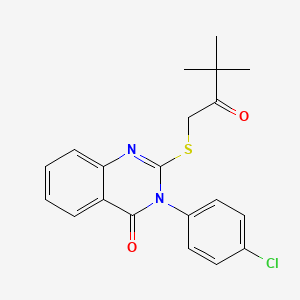
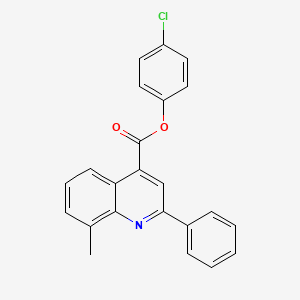
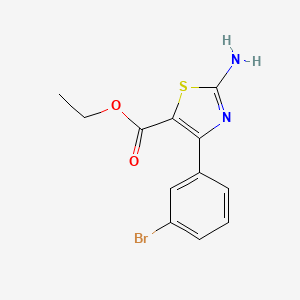
![N-(3,4-dichlorophenyl)-N'-[(E)-(3-hydroxyphenyl)methylideneamino]oxamide](/img/structure/B12046679.png)

![(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12046689.png)
![6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12046719.png)
